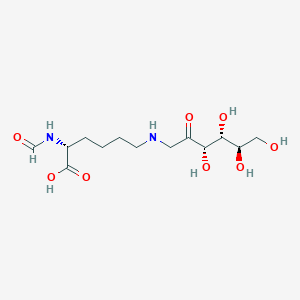
1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid is a chemical compound with the molecular formula C6H10O7S and a molecular weight of 226.20 g/mol . It is also known by its synonyms, Hexosulose, 3,4-dideoxy-4-sulfo- (7CI), and 3,4-Dideoxy-4-sulfohexosulose . This compound is characterized by the presence of two hydroxyl groups, two keto groups, and a sulfonic acid group on a hexane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid can be achieved through various synthetic routes. One common method involves the oxidation of suitable precursors under controlled conditions. For instance, the oxidation of hexose derivatives in the presence of strong oxidizing agents can yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes typically utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of oxidizing agents, are carefully optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced forms .
Applications De Recherche Scientifique
1,2-Dihydroxy-5,6-dioxohexane-3-sulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxy-2-naphthoic acid: This compound shares structural similarities with 1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid, including the presence of hydroxyl and keto groups.
3,6-Dihydroxy-1,2-benzisoxazole: Another compound with similar functional groups, known for its antimicrobial properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups on a hexane backbone, which imparts distinct chemical and biological properties. Its sulfonic acid group, in particular, contributes to its solubility and reactivity in aqueous environments .
Propriétés
Numéro CAS |
53250-34-3 |
|---|---|
Formule moléculaire |
C6H10O7S |
Poids moléculaire |
226.21 g/mol |
Nom IUPAC |
1,2-dihydroxy-5,6-dioxohexane-3-sulfonic acid |
InChI |
InChI=1S/C6H10O7S/c7-2-4(9)1-6(5(10)3-8)14(11,12)13/h2,5-6,8,10H,1,3H2,(H,11,12,13) |
Clé InChI |
HGCDJOFNOVKMQN-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)S(=O)(=O)O)C(=O)C=O |
SMILES canonique |
C(C(C(CO)O)S(=O)(=O)O)C(=O)C=O |
Synonymes |
2-Hexulosonic acid, 3,4-dideoxy-4-sulfo- 3-deoxy-4-sulfohexosulose 3-deoxy-4-sulphohexosulose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid](/img/structure/B1210383.png)
